molecular formula C15H18ClNO4S B2376643 Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2172152-64-4

Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2376643
CAS No.: 2172152-64-4
M. Wt: 343.82
InChI Key: QXPBYDBAKOWMGZ-UHFFFAOYSA-N
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Description

Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[221]heptane-7-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic amine with benzyl chloroformate, followed by chlorosulfonylation. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with functional groups that can undergo similar chemical reactions. Examples include:

  • Bicyclo[2.2.2]octane derivatives
  • Diazabicyclo[2.2.1]heptane derivatives

Uniqueness

What sets Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate apart is its specific combination of functional groups and bicyclic structure, which confer unique reactivity and potential applications. Its ability to form stable derivatives and interact with biological targets makes it particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

benzyl 2-(chlorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c16-22(19,20)10-12-8-13-6-7-14(12)17(13)15(18)21-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPBYDBAKOWMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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